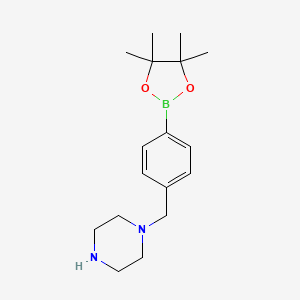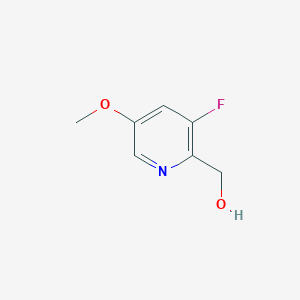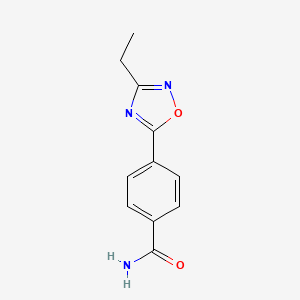
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate
Overview
Description
“Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” is a chemical compound. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . It’s also used in organic synthesis, as a catalytic agent, petrochemical additive, and synthetic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process often involves heating to reflux for several hours .Molecular Structure Analysis
The molecular structure of similar compounds is analyzed using techniques like mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift is displayed in δ (ppm), and TMS (tetramethylsilane) is taken as an internal standard .Chemical Reactions Analysis
“this compound” may undergo various chemical reactions. For example, 2,4-Dichloro-6-methylpyrimidine undergoes a double cross-coupling reaction with 2- (tributylstannyl)pyridine, followed by aldol condensation to yield 4-arylvinyl-2,6-di (pyridin-2-yl)pyrimidines .Scientific Research Applications
Antiviral Compounds
“Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” is a key structural fragment of antiviral agents . The Dimroth rearrangement, a process involving the relocation of heteroatoms in heterocyclic systems, is used in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds .
Anticancer Agents
Pyrimidine derivatives, including “this compound”, have been applied in therapeutic disciplines due to their high degree of structural diversity . They have been reported to exhibit anticancer activity .
Antioxidant Activity
Pyrimidine and its derivatives have been proven to exhibit antioxidant activity . This makes “this compound” a potential candidate for research in this field.
Antimicrobial Activity
“this compound” and its derivatives have shown antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Anti-inflammatory Activity
Research has shown that the triazole-pyrimidine hybrid, which includes “this compound”, exhibits anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Neuroprotection
The triazole-pyrimidine hybrid has also been studied for its neuroprotective activity on human microglia and neuronal cell models . This suggests potential applications in the treatment of neurodegenerative diseases.
Fluorous Synthesis of Disubstituted Pyrimidines
“this compound” reacts with 1 H,1 H,2 H,2 H -perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines . This suggests potential applications in the field of synthetic chemistry.
Druglikeness and ADME-Tox Properties
Special attention has been given to novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . “this compound” could be a potential candidate for such research.
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that similar targets may be involved for Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate .
Mode of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that this compound may affect similar pathways.
Result of Action
The molecular results of related compounds have shown promising neuroprotective and anti-inflammatory properties . They exhibit significant anti-neuroinflammatory properties and promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that this compound may have similar effects.
Future Directions
The future directions in the study of “Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate” and similar compounds could involve further exploration of their potential applications in various fields such as pharmaceuticals, especially considering their promising neuroprotective and anti-inflammatory properties .
properties
IUPAC Name |
methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O2/c1-10-5-3(8)4(6(13)14-2)11-7(9)12-5/h1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVWLVPPFQRKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1Cl)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)
![4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404717.png)




![(4-Tert-butyl-2,6-dimethylphenyl)({4-[(4-tert-butyl-2,6-dimethylphenyl)carbonyl]phenyl})methanone](/img/structure/B1404727.png)
![1-N-[2-(dimethylamino)ethyl]-4-nitrobenzene-1,3-diamine](/img/structure/B1404728.png)

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)
![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)

![1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride](/img/structure/B1404738.png)